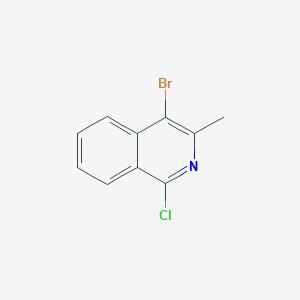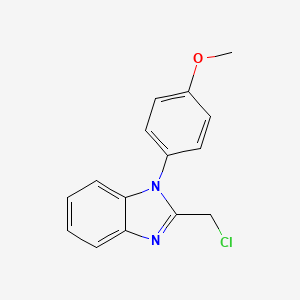
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole
Descripción general
Descripción
“2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole” is a chemical compound that likely belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole” would likely consist of a benzimidazole core, with a methoxyphenyl group attached at the 1-position and a chloromethyl group attached at the 2-position . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole” might undergo would depend on the reaction conditions and the other compounds present.Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
Patil et al. (2016) conducted research on the microwave-assisted synthesis of 2-chloromethyl-1-h-benzimidazole derivatives, aiming to explore their antibacterial activities. The derivatives were synthesized by reacting 2-chloromethyl-1-H-benzimidazole with different aromatic amines and heterocyclic compounds. These compounds were then characterized using TLC & IR data and screened for antibacterial activity against Staphylococcus aureus, showcasing potential antibacterial applications of this compound (Patil, Patil, Dudhgaonkar, Dhole, Mohite, & Magdum, 2016).
Structural and Spectroscopic Studies
Saral, Özdamar, & Uçar (2017) performed structural and spectroscopic studies on benzimidazole derivatives, including 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole, to understand their physical and chemical properties. They used techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing detailed insights into the molecular structure and stability of these compounds. The research highlighted the importance of hydrogen bond and π-π interactions in stabilizing the crystal structure of these compounds (Saral, Özdamar, & Uçar, 2017).
Novel Chiral Compounds Synthesis
Al–Douh (2012) reported the synthesis of a novel chiral compound through the reaction of benzimidazole with benzenesulfonyl chloride, leading to unexpected results. The compound was extensively characterized by various spectroscopic methods, including FTIR, HRMS, X–Ray crystallography, and NMR spectroscopy. This research highlights the potential for discovering new chiral materials with specific applications in scientific research (Al–Douh, 2012).
Molecular Docking Studies of EGFR Inhibitors
Karayel (2021) studied the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, using density functional theory and molecular docking. This compound showed potential as an EGFR inhibitor, indicating its usefulness in cancer research and treatment development (Karayel, 2021).
Safety and Hazards
As with any chemical compound, handling “2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .
Direcciones Futuras
The study of benzimidazoles is a vibrant field due to their wide range of biological activities . Future research on “2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole” could involve exploring its potential biological activities, developing new synthetic methods, or studying its reactivity in various chemical reactions.
Propiedades
IUPAC Name |
2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXZJZIJPDUSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-benzylacetamide](/img/structure/B3291062.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3291068.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B3291071.png)
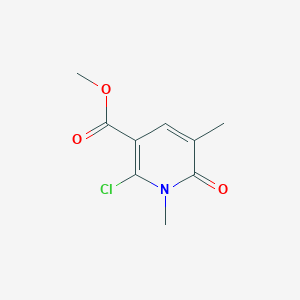
![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)
![6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291082.png)

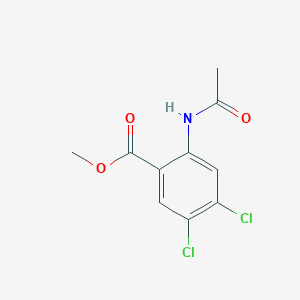
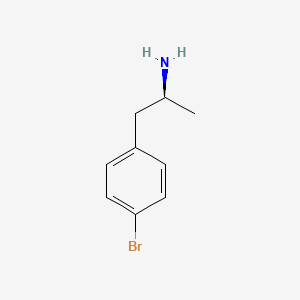

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B3291126.png)
![4-Amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B3291136.png)
